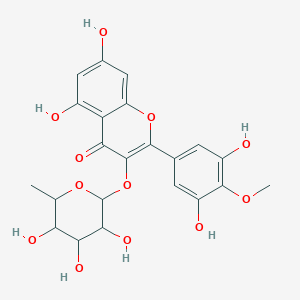
Mearnsetin 3-rhamnoside; Myricetin 4'-methyl ether-3-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mearnsitrin is a naturally occurring flavonoid glycoside, primarily isolated from the leaves of the plant Manilkara hexandra (Roxb.) Dubard . It is known for its potential biological activities, including antiviral properties, particularly against the SARS-CoV-2 protease . The compound has the molecular formula C22H22O12 and a molecular weight of 478.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mearnsitrin can be synthesized through the glycosylation of myricetin with the appropriate sugar donor under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of mearnsitrin involves the extraction of the compound from plant sources, particularly from the leaves of Manilkara hexandra. The extraction process includes solvent extraction using methanol, followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Mearnsitrin undergoes various chemical reactions, including:
Oxidation: Mearnsitrin can be oxidized to form corresponding quinones.
Reduction: Reduction of mearnsitrin can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in mearnsitrin can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Mearnsitrin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: Investigated for its potential antiviral activities, particularly against RNA and DNA viruses.
Industry: Utilized in the development of nutraceuticals and natural product-based pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Myricitrin: Another flavonoid glycoside with similar antioxidant and antiviral properties.
Quercetin 3-O-glucoside: Known for its antioxidant and anti-inflammatory activities.
Rutin: A citrus flavonoid glycoside with strong antioxidant and antiviral effects.
Mearnsitrin stands out due to its specific interaction with viral proteases and its potential as a lead compound in antiviral drug development .
Properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQNISJXKDSYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392906.png)
![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)

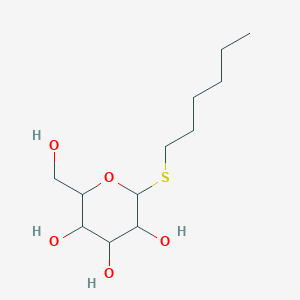

![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)

![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
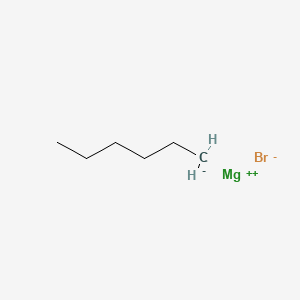

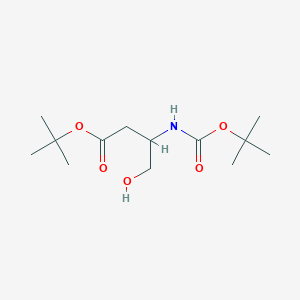
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
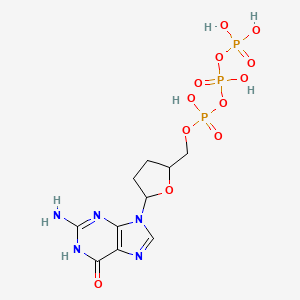
![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)
